

1-(2-Bromoethyl)piperidine hydrobromide safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromoethyl)piperidine hydrobromide

Cat. No.: B1280125

[Get Quote](#)

An In-depth Technical Guide to the Safety Data for **1-(2-Bromoethyl)piperidine hydrobromide**

This technical guide provides a comprehensive overview of the safety data for **1-(2-Bromoethyl)piperidine hydrobromide** (CAS No: 89796-22-5), designed for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure safe handling, storage, and emergency response.

Chemical and Physical Properties

1-(2-Bromoethyl)piperidine hydrobromide is a chemical intermediate used in laboratory research.^[1] Its fundamental properties are summarized below.

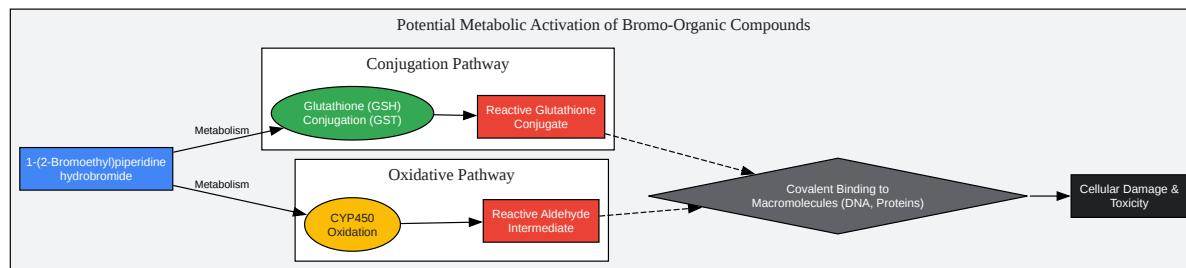
Property	Value	Source
CAS Number	89796-22-5	[1] [2] [3]
Molecular Formula	C7H15Br2N	[1] [2] [4]
Molecular Weight	273.01 g/mol	[1] [2]
Appearance	Powder	[3]
Melting Point	219-220 °C	[2]
Polar Surface Area	3.2 Å ²	[2]
Synonyms	1-(2-Bromoethyl)piperidine HBr, Piperidine, 1-(2-bromoethyl)-, hydrobromide	[2]

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.[\[1\]](#)[\[5\]](#)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

GHS Label Elements:


- Signal Word: Warning[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Pictograms:

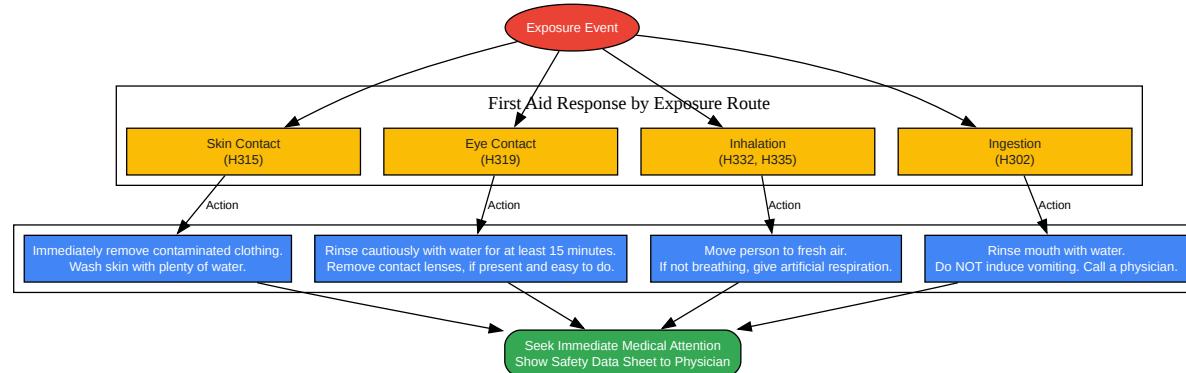
- GHS07 (Exclamation Mark)

Toxicological Profile and Potential Metabolic Pathways

Direct toxicological studies on **1-(2-Bromoethyl)piperidine hydrobromide** are not extensively detailed in the provided results. However, its health effects are established through GHS classifications, indicating it is harmful if swallowed or inhaled and causes significant skin, eye, and respiratory irritation.[1][3][5]

The toxicity of related bromo-organic compounds often involves metabolic activation into reactive intermediates.[6] While the specific pathway for this compound is not documented, a generalized metabolic pathway for bromoalkanes involves two primary routes: oxidation by cytochrome P-450 (CYP450) and conjugation with glutathione (GSH) mediated by glutathione S-transferase (GST).[6] Both pathways can produce reactive electrophilic intermediates capable of binding to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[6]

[Click to download full resolution via product page](#)


A potential metabolic pathway for bromo-organic compounds.

Precautionary Measures and First Aid

Strict adherence to precautionary statements is essential for minimizing risk.

Category	Precautionary Statements
Prevention	P261, P264, P270, P271, P280
Response	P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362
Storage	P403+P233, P405
Disposal	P501

In case of exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps.

[Click to download full resolution via product page](#)

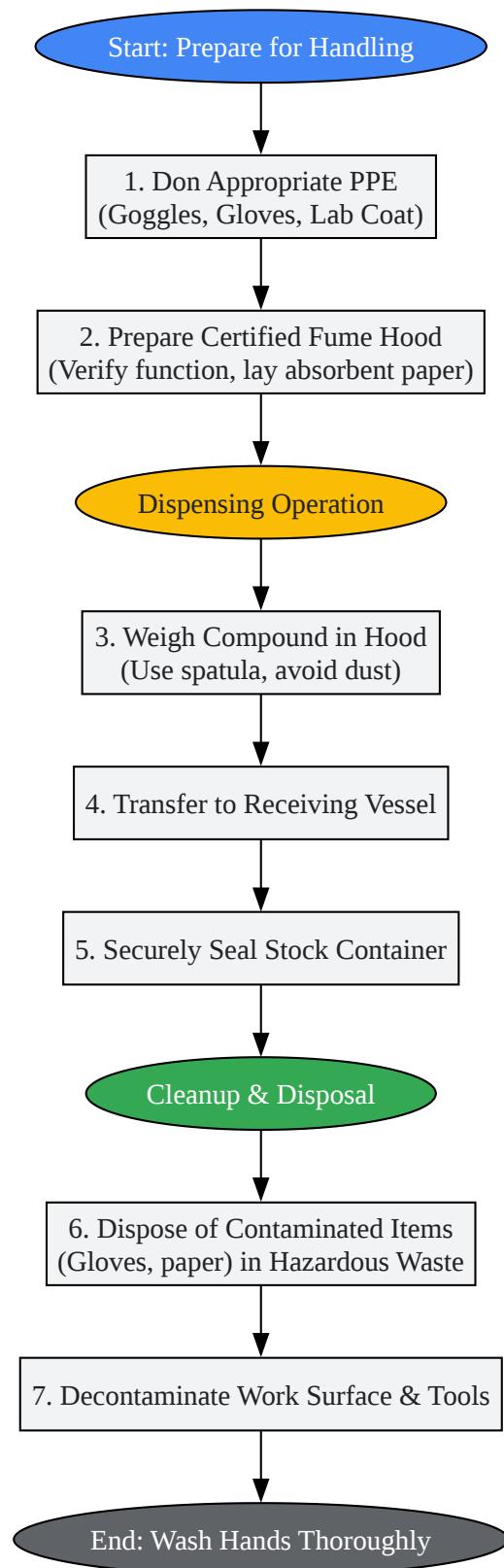
First aid emergency workflow for exposure incidents.

Experimental Protocol for Safe Handling and Dispensing

This protocol outlines the procedure for safely handling and dispensing **1-(2-Bromoethyl)piperidine hydrobromide** powder in a laboratory setting.

A. Preparation and Personal Protective Equipment (PPE)

- Verify Fume Hood: Ensure a certified chemical fume hood is operational before starting.
- Don PPE: Wear appropriate PPE, including:
 - Chemical safety goggles or a face shield.
 - Chemical-resistant nitrile gloves.
 - A lab coat.
- Prepare Workspace: Lay down absorbent bench paper inside the fume hood to contain any potential spills.
- Assemble Equipment: Place a calibrated analytical balance, weighing paper or boat, spatula, and the receiving vessel inside the fume hood.
- Accessibility: Ensure a hazardous waste container and a chemical spill kit are readily accessible.


B. Dispensing Procedure

- Equilibrate: Allow the sealed container of the chemical to reach room temperature before opening to prevent moisture condensation.
- Transfer to Hood: Place the stock container in the fume hood.
- Open Slowly: Slowly uncap the stock bottle to release any potential pressure.

- Weighing: Using a clean spatula, carefully transfer the desired amount of powder from the stock container to the weighing paper on the balance. Avoid creating dust.[5]
- Transfer to Vessel: Carefully transfer the weighed powder into the receiving vessel.
- Seal Containers: Securely recap the stock bottle immediately after dispensing.

C. Cleanup and Waste Disposal

- Decontaminate: Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth.
- Dispose of Waste: Dispose of used weighing paper, gloves, and contaminated bench paper in a designated solid hazardous waste container.
- Final Wash: After the procedure is complete, wash hands thoroughly with soap and water.

[Click to download full resolution via product page](#)

Workflow for the safe handling of solid chemicals.

Storage and Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and ensuring safety.

- Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] It should be stored locked up and apart from incompatible materials or foodstuff containers.[5] Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C.[3][4]
- Disposal: Dispose of contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[5] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7] Do not allow the product to enter sewer systems.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.bldpharm.com [file.bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 1-(2-bromoethyl)piperidine hydrobromide | 89796-22-5 [sigmaaldrich.com]
- 4. 89796-22-5|1-(2-Bromoethyl)piperidine hydrobromide|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [1-(2-Bromoethyl)piperidine hydrobromide safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280125#1-2-bromoethyl-piperidine-hydrobromide-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com